REACTION_CXSMILES
|
NCC(N)CC1C=CC(N)=CC=1.O.[C:14]([O-:17])(=[O:16])[CH3:15].[La+3:18].[C:19]([O-:22])(=[O:21])[CH3:20].[C:23]([O-:26])(=[O:25])[CH3:24]>CO>[C:14]([O-:17])(=[O:16])[CH3:15].[La+3:18].[C:19]([O-:22])(=[O:21])[CH3:20].[C:23]([O-:26])(=[O:25])[CH3:24] |f:1.2.3.4.5,7.8.9.10|
|
Name
|
1,2-diamino-3-(4-aminophenyl)propane
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NCC(CC1=CC=C(C=C1)N)N
|
Name
|
|
Quantity
|
0.343 g
|
Type
|
reactant
|
Smiles
|
O.C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dicarbonyl dipyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring, to a reaction vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated under reflux conditions for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The orange colored solution thereby produced
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
to remove any unreacted lanthanum acetate
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a solid product, which
|
Type
|
CUSTOM
|
Details
|
is purified
|
Type
|
CUSTOM
|
Details
|
crystallization from chloroform-diethylether
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |